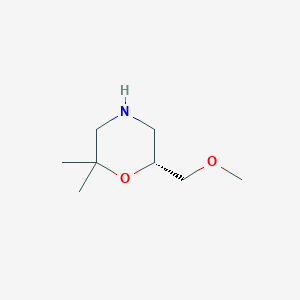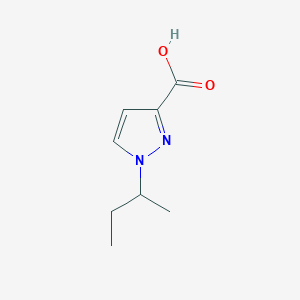
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular weight of 168.2 . It is also known as 1-sec-butyl-1H-pyrazole-5-carboxylic acid . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of butyl groups . For instance, the synthesis of sitagliptin phosphate, a drug used for the treatment of Type 2 diabetes, involves the use of butyl groups . Another example is the synthesis of a new intercalating nucleic acid analogue with pyrenol insertions .Aplicaciones Científicas De Investigación
Synthesis and Biological Applications
Pyrazole Carboxylic Acid Derivatives : These compounds are pivotal in the synthesis of biologically active compounds in organic chemistry. Due to their versatile synthetic applicability and biological activity, pyrazole carboxylic acid derivatives stand out. They exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of activity makes them valuable scaffolds in medicinal chemistry, guiding many scientists towards innovative drug discovery and development projects (Cetin, 2020).
Knoevenagel Condensation in Anticancer Agent Development
Knoevenagel Condensation : This reaction is crucial for generating α, β‐unsaturated ketones/carboxylic acids and has been instrumental in the development of molecules with anticancer activity. It highlights the significant utility of pyrazole derivatives in generating libraries of chemical compounds that exhibit remarkable anticancer activity across a range of targets, including DNA, microtubules, Topo‐I/II, and various kinases. This review underscores the method's efficiency in generating pharmacologically interesting molecules, predominantly for cancer therapy, providing insights into structure-activity relationships and potential interactions with target proteins (Tokala, Bora, & Shankaraiah, 2022).
Heterocyclic Compound Synthesis
Building Blocks for Heterocyclic Compounds : The reactivity of certain pyrazoline derivatives makes them valuable as building blocks for synthesizing various classes of heterocyclic compounds. This reactivity offers mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic compounds, indicating the potential for more innovative transformations involving these compounds in the future (Gomaa & Ali, 2020).
Biotechnological and Pharmacological Innovations
Levulinic Acid in Drug Synthesis : Derivatives of carboxylic acids, like levulinic acid, demonstrate their utility in drug synthesis by acting as raw materials or intermediates. This flexibility highlights the potential of carboxylic acid derivatives in reducing drug synthesis costs, simplifying synthesis steps, and contributing to the development of medicinally active functional groups. Such applications are critical in the fields of cancer treatment, medical materials, and other medical domains, showcasing the broad utility of these compounds in biotechnology and pharmacology (Zhang et al., 2021).
Safety and Hazards
The safety data sheet for 1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid indicates that it has some hazards associated with it. The compound has a GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-butan-2-ylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6(2)10-5-4-7(9-10)8(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUCZLFEXQTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

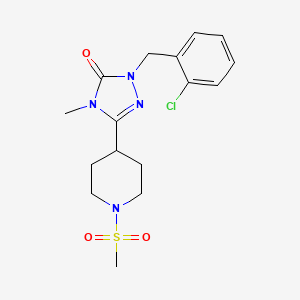
![N-(2,6-Difluorophenyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2586184.png)
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2586185.png)
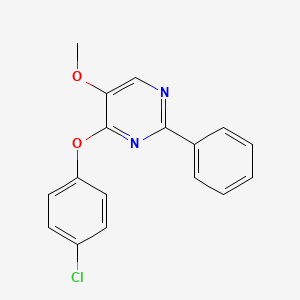
![5-((2-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586190.png)

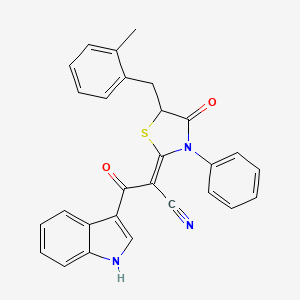


![7-(3-chlorophenyl)-N-(2-methoxyethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2586200.png)
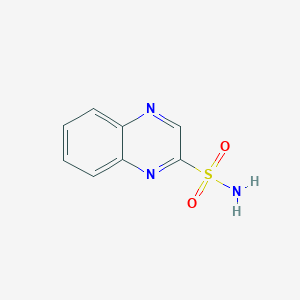
![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)
